molecular formula C16H11N3O3 B8416494 5'-Nitro-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one

5'-Nitro-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one

Cat. No.: B8416494
M. Wt: 293.28 g/mol
InChI Key: SPRHGLXBYNZUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one is a complex organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a nitro group and a phenyl group attached to a bipyridine core. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one typically involves the following steps:

    Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated bipyridine in the presence of a palladium catalyst.

    Cyclization: The final step involves cyclization to form the desired bipyridine structure, which can be achieved through various cyclization methods depending on the specific substituents and reaction conditions.

Industrial Production Methods

Industrial production of 5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.

    Coupling Reactions: The bipyridine core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

    Coupling Reactions: Phenylboronic acid, palladium catalyst, base (e.g., potassium carbonate).

Major Products Formed

    Reduction: 5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one.

    Substitution: Halogenated or nitrated derivatives of the original compound.

    Coupling: Extended bipyridine structures with additional aromatic or heteroaromatic rings.

Scientific Research Applications

5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and photophysical properties.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity and preventing the substrate from binding.

    Fluorescent Probes: The bipyridine core can interact with metal ions, leading to changes in fluorescence properties that can be used for imaging.

    Therapeutic Effects: The nitro and phenyl groups may interact with cellular targets, such as DNA or proteins, leading to cytotoxic effects in cancer cells or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine compound without the nitro and phenyl groups, commonly used as a ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups, used in similar applications but with different electronic properties.

    5-Nitro-2-(3-phenylpropylamino)benzoic Acid: Another nitro-containing compound with different structural features and applications.

Uniqueness

5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one is unique due to the combination of the nitro group, phenyl group, and bipyridine core, which imparts distinct electronic and photophysical properties. This combination makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

3-nitro-1-phenyl-5-pyridin-2-ylpyridin-2-one

InChI

InChI=1S/C16H11N3O3/c20-16-15(19(21)22)10-12(14-8-4-5-9-17-14)11-18(16)13-6-2-1-3-7-13/h1-11H

InChI Key

SPRHGLXBYNZUBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=C(C2=O)[N+](=O)[O-])C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.27 g of 5-bromo-3-nitro-1-phenyl-1,2-dihydropyridin-2-one, 2.38 g of 2-tri-n-butyl stannyl pyridine and 248 mg of tetrakistriphenylphosphine palladium were added to 20 ml of xylene, followed by stirring at 120° C. overnight in nitrogen atmosphere. The reaction mixture was purified by silica gel chromatography (ethyl acetate/hexane system), to give 638 mg of the title compound.
Quantity
1.27 g
Type
reactant
Reaction Step One
[Compound]
Name
2-tri-n-butyl stannyl pyridine
Quantity
2.38 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
248 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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